molecular formula C5H12ClNO B153596 trans-2-Aminocyclopentanol hydrochloride CAS No. 31775-67-4

trans-2-Aminocyclopentanol hydrochloride

Cat. No.: B153596
CAS No.: 31775-67-4
M. Wt: 137.61 g/mol
InChI Key: ZFSXKSSWYSZPGQ-TYSVMGFPSA-N
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Description

trans-2-Aminocyclopentanol hydrochloride: is an aminocyclanol compound with the molecular formula C5H11NO · HCl. It is known for its unique structure, which includes both an amino group and a hydroxyl group attached to a cyclopentane ring.

Mechanism of Action

Target of Action

The primary target of trans-2-Aminocyclopentanol hydrochloride is the cholinesterase enzyme . Cholinesterase plays a crucial role in nerve function, as it is responsible for breaking down acetylcholine, a neurotransmitter that transmits signals in the nervous system. By targeting this enzyme, this compound can influence nerve signal transmission.

Mode of Action

This compound interacts with its target, the cholinesterase enzyme, by inhibiting its function . This inhibition prevents the breakdown of acetylcholine, leading to an increase in the concentration of this neurotransmitter. As a result, the transmission of nerve signals is enhanced.

Biochemical Pathways

The action of this compound primarily affects the cholinergic pathway. This pathway involves the transmission of nerve signals using acetylcholine as a neurotransmitter. By inhibiting cholinesterase, this compound disrupts the normal function of this pathway, leading to increased nerve signal transmission .

Result of Action

The inhibition of cholinesterase by this compound leads to an increase in acetylcholine concentration. This increase enhances the transmission of nerve signals, which can have various effects at the molecular and cellular levels, depending on the specific nerves involved .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of trans-2-Aminocyclopentanol hydrochloride can be achieved through several methods. One common approach involves the resolution of (±)-trans-2-benzylaminocyclopentanol using D- or L-dibenzoyltartaric acid as the resolving agent. The enantiomeric bases are then debenzylated to yield the enantiomeric trans-2-aminocyclopentanols . Another method involves the addition of phenyl carbamate to meso-epoxides, promoted by an oligomeric (salen)Co-OTf catalyst, to generate protected trans-1,2-amino alcohols .

Industrial Production Methods: In industrial settings, this compound can be produced on a large scale via a carbamate addition protocol. This method allows for the production of the compound in multigram quantities .

Chemical Reactions Analysis

Types of Reactions: trans-2-Aminocyclopentanol hydrochloride undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.

    Substitution: Substitution reactions often involve reagents like alkyl halides or acyl chlorides.

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield cyclopentanone derivatives, while reduction can produce various cyclopentanol derivatives .

Comparison with Similar Compounds

  • trans-2-Aminocyclohexanol hydrochloride
  • cis-4-Aminotetrahydro-3-furanol hydrochloride
  • trans-4-Aminocyclohexanol
  • trans-2-Hydrazinocyclopentanol

Uniqueness: trans-2-Aminocyclopentanol hydrochloride is unique due to its specific cyclopentane ring structure with both amino and hydroxyl groups. This structural feature distinguishes it from similar compounds like trans-2-Aminocyclohexanol hydrochloride, which has a cyclohexane ring instead .

Biological Activity

trans-2-Aminocyclopentanol hydrochloride is a chiral compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, synthesis methods, and applications, supported by relevant case studies and research findings.

  • Chemical Formula : C5_5H11_{11}NO·HCl
  • Molecular Weight : 101.15 g/mol
  • CAS Number : 68327-04-8
  • InChI Key : JFFOUICIRBXFRC-RFZPGFLSSA-N

The compound exhibits high gastrointestinal absorption and is not a substrate for major cytochrome P450 enzymes, indicating a favorable pharmacokinetic profile for oral administration .

Pharmacological Effects

  • Receptor Interaction :
    • This compound has been studied for its interaction with adenosine receptors. In particular, it has shown selectivity towards A2a_2a receptors with a Ki value of 20 nM, indicating potential as a therapeutic agent in conditions where modulation of adenosine signaling is beneficial .
  • Antagonistic Properties :
    • The compound has been noted for its antagonistic effects on A1_1 receptors, which are implicated in various physiological processes including cardiac function and neurotransmission. This dual activity suggests that this compound could be useful in treating disorders related to adenosine signaling dysregulation .
  • Cytotoxicity Studies :
    • In vitro studies have demonstrated that this compound can induce apoptosis in cancer cell lines such as MDA-MB-231 and Hs 578T, suggesting its potential as an anticancer agent. The compound was observed to significantly increase caspase-3 activation, a marker of apoptosis, indicating its role in promoting programmed cell death in malignant cells .

Synthesis Methods

The synthesis of this compound has been achieved through various methods, including:

  • Kinetic Resolution : Utilizing oligomeric (salen)Co–OTf complexes to achieve high enantioselectivity in the production of amino alcohols from meso epoxides. This method allows for the efficient generation of enantiopure products on a multigram scale .
  • Enantioselective Addition Reactions : The compound can also be synthesized via enantioselective additions to carbonyl compounds, providing a versatile route for its production while maintaining high yields and purity .

Case Study 1: Anticancer Activity

A study investigated the effects of this compound on breast cancer cell lines. The results indicated that treatment with the compound led to a significant reduction in cell viability and increased apoptosis rates compared to control groups. The induction of apoptosis was confirmed through flow cytometry assays measuring activated caspase-3 levels .

Case Study 2: Adenosine Receptor Modulation

Research focusing on the modulation of adenosine receptors highlighted the selective binding affinity of this compound to A2a_2a receptors. This selectivity was linked to reduced side effects compared to non-selective adenosine receptor modulators, making it a promising candidate for further development as a therapeutic agent for cardiovascular diseases .

Properties

IUPAC Name

(1R,2R)-2-aminocyclopentan-1-ol;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H11NO.ClH/c6-4-2-1-3-5(4)7;/h4-5,7H,1-3,6H2;1H/t4-,5-;/m1./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZFSXKSSWYSZPGQ-TYSVMGFPSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C(C1)O)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C[C@H]([C@@H](C1)O)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H12ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

137.61 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

68327-11-7
Record name (1R,2R)-2-aminocyclopentan-1-ol hydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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